molecular formula C11H13N5 B1483299 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098050-99-6

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1483299
CAS No.: 2098050-99-6
M. Wt: 215.25 g/mol
InChI Key: RGLDLTQTBLWXBW-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyridinyl group, and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Pyridinyl Group:

    Introduction of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.

Uniqueness

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDLTQTBLWXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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